molecular formula C12H15N3O B231287 N'-ethyl-1-methyl-1H-indole-3-carbohydrazide

N'-ethyl-1-methyl-1H-indole-3-carbohydrazide

Cat. No. B231287
M. Wt: 217.27 g/mol
InChI Key: YNBZOFXARPREEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-1-methyl-1H-indole-3-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. This compound is also known as EMIC, and it has a molecular formula of C12H15N3O.

Mechanism of Action

The exact mechanism of action of EMIC is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. EMIC has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the replication of certain viruses by interfering with viral enzymes.
Biochemical and Physiological Effects:
EMIC has been shown to have various biochemical and physiological effects. In vitro studies have shown that EMIC can inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. EMIC has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cells. In vivo studies have shown that EMIC can affect the growth and development of plants, and can also exhibit toxic effects on certain animal models.

Advantages and Limitations for Lab Experiments

EMIC has several advantages and limitations for lab experiments. One advantage is its potential for use in the development of new pharmaceuticals and agrochemicals. Another advantage is its ability to form metal complexes, which can be useful in materials science. One limitation is its toxicity, which requires careful handling and disposal. Another limitation is the lack of comprehensive studies on its safety and efficacy.

Future Directions

There are several future directions for the study of EMIC. One direction is the development of new pharmaceuticals and agrochemicals based on EMIC's antitumor and plant growth-regulating properties. Another direction is the study of EMIC's potential as a ligand in materials science. Further studies are also needed to fully understand the mechanism of action and potential side effects of EMIC.

Synthesis Methods

EMIC can be synthesized using different methods, such as the reaction between 2-acetylindole and hydrazine hydrate in the presence of ethanol. Another method involves the reaction between indole-2-carboxylic acid and ethyl hydrazinecarboxylate in the presence of acetic acid. The synthesis of EMIC requires careful handling, as it is a toxic and potentially hazardous compound.

Scientific Research Applications

EMIC has been studied for its potential applications in various scientific fields. In pharmaceuticals, EMIC has been shown to exhibit antitumor and antiviral activities. In agrochemicals, EMIC has been studied for its plant growth-regulating properties. In materials science, EMIC has been studied for its ability to form metal complexes and act as a ligand.

properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N//'-ethyl-1-methylindole-3-carbohydrazide

InChI

InChI=1S/C12H15N3O/c1-3-13-14-12(16)10-8-15(2)11-7-5-4-6-9(10)11/h4-8,13H,3H2,1-2H3,(H,14,16)

InChI Key

YNBZOFXARPREEA-UHFFFAOYSA-N

SMILES

CCNNC(=O)C1=CN(C2=CC=CC=C21)C

Canonical SMILES

CCNNC(=O)C1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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